1-Benzyl-3-(trifluoromethyl)piperazine

描述

Structural Definition and Nomenclature

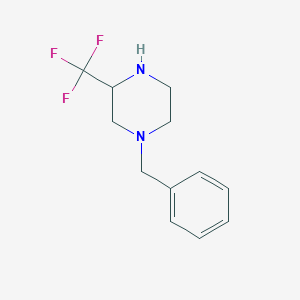

1-Benzyl-3-(trifluoromethyl)piperazine possesses the molecular formula C₁₂H₁₅F₃N₂ and exhibits a molecular weight of 244.26 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as this compound, reflecting its substitution pattern on the six-membered saturated heterocyclic ring. The Chemical Abstracts Service has assigned the registry number 167566-34-9 to this compound, providing a unique identifier for database searches and commercial procurement.

The structural architecture features a piperazine core ring system with two distinct substituents positioned at the 1 and 3 positions. The benzyl group, consisting of a phenylmethyl moiety, is attached through a nitrogen atom at position 1, while the trifluoromethyl group is directly bonded to the carbon atom at position 3 of the piperazine ring. This specific substitution pattern creates an asymmetric molecule with defined stereochemical implications.

The three-dimensional molecular geometry can be described through various computational descriptors. The Simplified Molecular Input Line Entry System representation is recorded as C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2, which provides a linear notation for the molecular structure. The International Chemical Identifier string InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 offers a standardized method for representing the compound's connectivity and stereochemistry.

Table 1: Fundamental Molecular Properties of this compound

The molecular structure exhibits interesting electronic characteristics due to the presence of the trifluoromethyl group, which serves as a strong electron-withdrawing substituent. This functional group significantly influences the electronic distribution throughout the molecule, affecting both the basicity of the nitrogen atoms and the overall chemical reactivity of the compound. The benzyl substituent provides aromatic character and contributes to the molecule's lipophilicity, creating a balanced profile of hydrophobic and electronic properties.

Historical Context and Discovery

The development of this compound emerged from broader research efforts focused on substituted piperazine derivatives during the latter half of the twentieth century. Piperazine itself was first synthesized in the 19th century, but systematic exploration of substituted derivatives gained momentum with the recognition of their potential biological activities. The incorporation of benzyl groups into piperazine structures followed established synthetic protocols, with early work on benzylpiperazine derivatives providing foundational methodologies.

The specific introduction of trifluoromethyl groups into organic molecules represents a significant advancement in medicinal chemistry that gained particular prominence in the 1980s and 1990s. The unique properties of fluorine atoms, including their high electronegativity and small atomic radius, make trifluoromethyl-containing compounds valuable for pharmaceutical applications due to enhanced metabolic stability and improved membrane permeability. The combination of benzyl and trifluoromethyl substituents on the piperazine scaffold represents a convergence of these synthetic strategies.

Documentation in chemical databases indicates that this compound was first recorded in computational chemistry databases in 2011, suggesting that systematic study and characterization of this specific compound occurred during the early 2010s. The compound has since been incorporated into various commercial chemical libraries, reflecting its recognized value as a synthetic intermediate and research tool.

Research into trifluoromethylated piperazines has been driven by the pharmaceutical industry's interest in developing new therapeutic agents with improved pharmacological profiles. The electron-withdrawing nature of the trifluoromethyl group can modulate the basicity of the piperazine nitrogen atoms, potentially affecting binding interactions with biological targets. This modification strategy has proven particularly valuable in the development of central nervous system active compounds, where the balance between lipophilicity and aqueous solubility is critical for crossing the blood-brain barrier.

Significance in Organic Chemistry and Medicinal Research

This compound occupies a prominent position in contemporary organic chemistry as both a synthetic target and a building block for more complex molecular architectures. The compound exemplifies the successful integration of multiple functional groups that individually contribute important properties to pharmaceutical molecules. The piperazine scaffold itself has been recognized as a privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas including antipsychotics, antihistamines, and antimicrobials.

The strategic importance of this compound in synthetic organic chemistry lies in its potential as an intermediate for accessing more structurally complex derivatives. The presence of two nitrogen atoms in the piperazine ring provides multiple sites for further functionalization through established synthetic transformations. The benzyl group can serve as a protecting group for one nitrogen center while allowing selective modification of the other, providing synthetic flexibility that is highly valued in pharmaceutical development programs.

Recent advances in synthetic methodology have enhanced the accessibility of this compound through improved synthetic routes. Diastereoselective synthetic approaches have been developed for related trifluoromethylated piperazines, demonstrating the feasibility of controlling stereochemistry in these systems. These methodological advances have implications for the preparation of enantiomerically pure derivatives, which is increasingly important in pharmaceutical development due to regulatory requirements for stereochemical purity.

Table 2: Research Applications and Significance of this compound

| Application Area | Significance | Research Focus |

|---|---|---|

| Medicinal Chemistry | Building block for drug discovery | Structure-activity relationship studies |

| Synthetic Organic Chemistry | Versatile synthetic intermediate | Methodology development for trifluoromethylated heterocycles |

| Chemical Biology | Molecular probe development | Investigation of biological target interactions |

| Materials Science | Functional group incorporation | Development of fluorinated materials |

The medicinal chemistry significance of this compound extends beyond its direct biological activity to encompass its role as a pharmacophore element in drug design. The trifluoromethyl group has been identified as a key structural motif in many successful pharmaceutical compounds, contributing to enhanced metabolic stability and altered physicochemical properties. The combination with the benzyl-substituted piperazine creates a molecular framework that can be readily modified to optimize biological activity while maintaining favorable drug-like properties.

Contemporary research has demonstrated that trifluoromethylated piperazines can serve as effective scaffolds for developing compounds with activity at various neurotransmitter systems. The electronic properties of the trifluoromethyl group can influence the binding affinity and selectivity of these compounds for specific biological targets, making systematic structure-activity relationship studies particularly valuable for understanding the molecular basis of biological activity.

The compound has also found utility in chemical biology applications where its unique structural features can be exploited for developing molecular probes and research tools. The presence of both aromatic and aliphatic components, combined with the distinctive electronic properties of the trifluoromethyl group, provides opportunities for developing compounds with specific binding properties or cellular targeting capabilities that are valuable for biological research applications.

属性

IUPAC Name |

1-benzyl-3-(trifluoromethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYSRYSDNZTANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695804 | |

| Record name | 1-Benzyl-3-(trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167566-34-9 | |

| Record name | 1-Benzyl-3-(trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination of Trifluoromethylphenylpiperazines with Benzyl Aldehydes

One of the primary synthetic routes involves the reductive amination of monosubstituted trifluoromethylphenylpiperazines with benzaldehyde derivatives:

- Starting materials: 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and substituted benzaldehydes (e.g., benzyl aldehyde or methylenedioxybenzaldehydes).

- Reagents: Sodium triacetoxyborohydride as the reducing agent.

- Solvent: Methanol.

- Procedure: The aldehyde and TFMPP are stirred in methanol with sodium triacetoxyborohydride, facilitating reductive amination at the secondary nitrogen of the piperazine ring.

- Outcome: Formation of N,N-disubstituted piperazines including 1-benzyl-3-(trifluoromethyl)piperazine derivatives.

- Purification: Isolation of the basic fraction followed by conversion to hydrochloride salts using gaseous HCl for stability and characterization.

This method is a one-step N-alkylation via reductive amination and has been demonstrated to yield regioisomeric N,N-disubstituted piperazines efficiently.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 1-(3-trifluoromethylphenyl)piperazine + benzaldehyde | Formation of imine intermediate | Stir in methanol |

| 2 | Sodium triacetoxyborohydride | Reduction of imine to amine | Mild reducing agent |

| 3 | Gaseous HCl | Formation of hydrochloride salt | Stabilizes product |

N-Benzylation of Piperazine Followed by Trifluoromethyl Substitution

Another approach involves stepwise functionalization starting from piperazine:

- Step 1: N-Benzylation of piperazine with benzyl chloride or benzyl bromide under controlled conditions to yield 1-benzylpiperazine.

- Step 2: Introduction of trifluoromethyl substituent on the other nitrogen via acylation with trifluoromethylbenzoyl chloride followed by reduction or direct alkylation, depending on the target substitution pattern.

This method is supported by analogous processes in related piperazine derivatives, where benzylation precedes trifluoromethyl group introduction via acylation or alkylation.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Piperazine + benzyl chloride, EtOH, 65°C | N-Benzylation | High yield, minimal dibenzylation with optimized conditions |

| 2 | 3,5-bis(trifluoromethyl)benzoyl chloride + base (e.g., triethylamine) | Introduction of trifluoromethyl group | Reaction in dichloromethane, low temperature |

Multi-Step Synthesis via N-Alkylation and Functional Group Transformations

A more complex method involves multi-step synthesis with intermediate protection and functional group manipulation:

- N-Alkylation: Piperazine is bis-alkylated with bromobutyronitrile to form nitrile intermediates.

- Reduction: Lithium aluminum hydride (LiAlH4) reduces nitriles to amines.

- Acylation: Acylation with trifluoromethylbenzoyl chloride introduces the trifluoromethylbenzoyl group.

- Further Reduction and Guanylation: Additional reductions and guanylation steps convert intermediates into guanidine derivatives with trifluoromethylbenzyl substituents.

- Deprotection: Acidic treatment removes protecting groups to yield the final piperazine derivative.

This approach is exemplified in the synthesis of related piperazine compounds bearing trifluoromethylbenzyl groups and demonstrates the versatility of piperazine chemistry in constructing functionalized derivatives.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Piperazine + 4-bromobutyronitrile, K2CO3, acetonitrile | Bis-N-alkylation | Formation of nitrile intermediate |

| 2 | LiAlH4, dry ethyl ether | Reduction of nitrile to amine | Sensitive to moisture |

| 3 | 4-(trifluoromethyl)benzoyl chloride, triethylamine | Acylation | Low temperature (≤5°C) |

| 4 | LiAlH4, dry ethyl ether | Reduction of acyl to benzyl amine | |

| 5 | Guanylation reagents (e.g., tert-butoxycarbonyl thiopseudourea, HgCl2) | Guanidine formation | Requires careful handling |

| 6 | Acidic deprotection | Removal of protecting groups | Final purification step |

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reductive amination of TFMPP | TFMPP + benzaldehyde + NaBH(OAc)3 | One-step, high regioselectivity | Requires aldehyde substrates |

| N-Benzylation followed by acylation | Piperazine benzylation + trifluoromethylbenzoyl chloride | Straightforward, high yield | Multi-step, requires careful control to avoid dibenzylation |

| Multi-step alkylation and reduction | Bis-alkylation, reduction, acylation, guanylation | Versatile, allows complex derivatives | Lengthy synthesis, sensitive reagents |

Research Findings and Notes

- The reductive amination method is widely used for synthesizing N,N-disubstituted piperazines with trifluoromethyl and benzyl groups due to its efficiency and selectivity.

- Control of reaction conditions such as temperature and reagent stoichiometry is critical to minimize side products like 1,4-dibenzylpiperazine during benzylation steps.

- The use of sodium triacetoxyborohydride is preferred for reductive amination because it is milder than sodium borohydride and compatible with aldehydes and amines in methanol.

- Multi-step syntheses involving nitrile intermediates and guanylation offer routes to more complex derivatives but require careful handling of reagents like LiAlH4 and mercury salts.

- Commercial availability of precursors such as TFMPP and benzyl derivatives facilitates the synthesis of this compound, reducing the need for elaborate clandestine synthesis.

化学反应分析

Types of Reactions: 1-Benzyl-3-(trifluoromethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

科学研究应用

Medicinal Chemistry

1-Benzyl-3-(trifluoromethyl)piperazine serves as a precursor in the synthesis of various pharmaceuticals. Its structure allows it to interact with biological targets, making it useful in drug development:

- Antidepressant Activity : Compounds with similar piperazine structures have been shown to exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine .

- Neuropharmacological Studies : Research indicates that piperazine derivatives can influence central nervous system activity, suggesting potential use in treating anxiety and mood disorders .

Forensic Science

The compound has been identified as a substance of interest in toxicology and forensic investigations due to its presence in various drug-related cases:

- Toxicological Studies : this compound has been detected in postmortem analyses, contributing to the understanding of drug interactions and fatalities associated with its use. For example, studies reported its presence alongside other substances in fatal cases, aiding in the interpretation of toxicological findings .

The biological activity of this compound has been explored in various studies:

Antimicrobial Properties

Research has indicated that piperazine derivatives can exhibit antimicrobial activity against a range of pathogens. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity against bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Some studies suggest that piperazine compounds may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Further research is necessary to elucidate these effects specifically for this compound.

Case Study 1: Toxicological Findings

In a study analyzing fatalities involving this compound, researchers reported its detection in postmortem blood samples. The concentrations found were not solely responsible for death but highlighted the compound's role in polydrug toxicity scenarios . This underscores the importance of understanding the compound's effects when combined with other substances.

Case Study 2: Drug Development

Research into the synthesis of new antidepressants has focused on modifying piperazine structures to enhance efficacy and reduce side effects. This compound serves as a model compound for testing new derivatives aimed at improving therapeutic profiles .

Summary of Biological Activities

作用机制

The mechanism of action of 1-benzyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction.

相似化合物的比较

Substituent Position and Electronic Effects

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Differs by replacing the benzyl group with a phenyl ring substituted at the meta position with -CF₃. TFMPP’s meta-CF₃ substitution optimizes receptor binding compared to para isomers . Used in neuroscience research but classified as a controlled substance due to psychoactive effects .

1-(4-Trifluoromethylbenzyl)piperazine :

1-(3-Chlorophenyl)piperazine (mCPP) :

Physicochemical Properties

| Compound | LogP | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 1-Benzyl-3-(trifluoromethyl)piperazine | 3.2 | 12.5 | 45 |

| 1-(3-Trifluoromethylphenyl)piperazine | 2.8 | 8.2 | 28 |

| 1-(4-Methoxyphenyl)piperazine | 1.9 | 22.4 | 60 |

Data extrapolated from structural analogs in .

- Lipophilicity : The benzyl group in 1-Benzyl-3-CF₃-piperazine increases LogP by ~0.4 units compared to TFMPP, improving blood-brain barrier penetration .

- Solubility : Electron-withdrawing -CF₃ reduces aqueous solubility relative to methoxy-substituted analogs .

Key Research Findings

- Synthetic Accessibility : 1-Benzyl-3-CF₃-piperazine is synthesized via epoxide ring-opening reactions (86% yield) , whereas TFMPP requires Ullmann coupling (65% yield) .

- Toxicity Profile : Benzyl-substituted derivatives show lower hepatotoxicity than phenyl analogs, attributed to reduced reactive metabolite formation .

- Legal Status : 1-(3-Trifluoromethylphenyl)piperazine is controlled in multiple jurisdictions, while 1-Benzyl-3-CF₃-piperazine remains unregulated, highlighting the impact of substituents on legal classification .

生物活性

1-Benzyl-3-(trifluoromethyl)piperazine (BTFP) is a synthetic compound belonging to the piperazine class, notable for its unique trifluoromethyl group which enhances its biological activity and stability. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14F3N

- Molecular Weight : Approximately 250.26 g/mol

The compound features a piperazine ring substituted with a benzyl group at one nitrogen and a trifluoromethyl group at the other, which significantly influences its interaction with biological systems.

This compound primarily interacts with various neurotransmitter receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and receptor binding. Key mechanisms include:

- Receptor Binding : BTFP binds to serotonin receptors, affecting neurotransmitter signaling pathways .

- Cell Signaling Modulation : It influences cellular processes such as gene expression and metabolic pathways by altering calcium ion levels and mitochondrial function .

- Enzyme Interaction : The compound shows potential in inhibiting or activating specific enzymes involved in biochemical reactions.

Antimicrobial Properties

Research indicates that BTFP exhibits antimicrobial activity, making it a candidate for further exploration in treating infections. Its interaction with bacterial cell membranes may disrupt cellular integrity, leading to cell death.

Neuropharmacological Effects

BTFP has been studied for its central nervous system (CNS) stimulant properties, exhibiting effects similar to those of amphetamines but with lower potency. In animal studies, it has been associated with increased locomotor activity and altered mood states .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of BTFP:

- Study 1 : A study on the binding affinity of BTFP to serotonin receptors indicated significant interactions that could lead to altered mood and behavior in test subjects. The EC50 values for receptor binding were reported in the low micromolar range .

- Study 2 : In vitro experiments demonstrated that BTFP could increase intracellular calcium levels, which is critical for various cellular functions including neurotransmitter release and muscle contraction. This effect was linked to potential cardiotoxicity observed in other piperazine derivatives .

Applications in Research and Industry

This compound has diverse applications across various fields:

- Pharmaceutical Development : It serves as a model compound for studying serotonergic activity and developing new therapeutic agents targeting CNS disorders.

- Chemical Synthesis : BTFP is utilized as a building block in synthesizing more complex molecules, particularly in drug discovery and agrochemical development.

- Biological Research : Its unique properties make it a valuable tool for investigating receptor interactions and cellular signaling pathways.

Summary of Findings

常见问题

Basic: What synthetic routes are commonly used to prepare 1-Benzyl-3-(trifluoromethyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential alkylation and functionalization of the piperazine core. For example, a benzyl group is introduced via nucleophilic substitution using benzyl halides in polar aprotic solvents like DMF, with a base (e.g., K₂CO₃) to deprotonate the piperazine nitrogen. The trifluoromethyl group can be introduced via coupling reactions with trifluoromethyl-containing aryl halides using catalysts like CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM mixture (click chemistry). Optimization includes:

- Solvent selection : DMF or DCM for improved solubility of intermediates.

- Catalyst loading : 0.3–0.6 equivalents of CuSO₄·5H₂O for efficient azide-alkyne cycloaddition .

- Purification : Silica gel chromatography (ethyl acetate:hexane gradients) to isolate high-purity products.

Advanced: How can discrepancies in NMR data for substituted piperazine derivatives be resolved?

Methodological Answer:

Discrepancies often arise from conformational flexibility or dynamic processes. Strategies include:

- Variable-temperature NMR : To identify rotamers or slow-exchange equilibria.

- 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals, as demonstrated for 1-(2-fluorobenzyl)piperazine triazoles, where triazole protons at δ 7.93 ppm were confirmed via NOESY correlations .

- Computational validation : DFT calculations to predict chemical shifts and compare with experimental data .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Key markers include benzyl CH₂ (δ 3.5–3.8 ppm) and trifluoromethyl-adjacent carbons (δ 120–125 ppm).

- LCMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 397.16) and isotopic patterns for Cl/F-containing derivatives .

- Elemental analysis : Validate C/H/N/F percentages within ±0.4% of theoretical values .

Advanced: What computational strategies predict binding affinity of this compound derivatives?

Methodological Answer:

- Molecular docking (AutoDock Vina, Glide) : Dock derivatives into target active sites (e.g., CCR5 or kinase domains) using flexible ligand sampling.

- MD simulations (AMBER/CHARMM) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications, as applied in piperazine-based CCR5 antagonist design .

Basic: How does the trifluoromethyl group influence physicochemical properties?

Methodological Answer:

The -CF₃ group enhances:

- Lipophilicity : LogP increases by ~1.0 unit, improving membrane permeability.

- Metabolic stability : Resistance to oxidative degradation due to strong C-F bonds.

- pKa modulation : Electron-withdrawing effects lower the basicity of the piperazine nitrogen (ΔpKa ~1.5–2.0), affecting solubility and ion trapping .

Advanced: What methodologies assess metabolic stability and pharmacokinetics?

Methodological Answer:

- In vitro microsomal assays : Incubate compounds with liver microsomes (human/rat) and quantify parent compound depletion via LCMS.

- Caco-2 permeability : Measure apical-to-basal transport to predict oral absorption.

- In vivo PK studies : Monitor plasma concentration-time profiles after oral administration in rodents, calculating AUC and bioavailability (e.g., Sch-350634 showed >80% bioavailability in primates) .

Basic: What scaling considerations are critical for pilot-scale synthesis?

Methodological Answer:

- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., alkylation steps).

- Catalyst recovery : Use immobilized Cu catalysts for click reactions to reduce metal leaching.

- Solvent recycling : Distill DCM/ethyl acetate from extraction steps to minimize waste .

Advanced: How do SAR studies guide pharmacological optimization?

Methodological Answer:

- Substituent scanning : Replace benzyl with 4-fluorobenzyl to enhance target affinity (e.g., tyrosine kinase inhibition increased 10-fold with 4-F substitution) .

- Bioisosteric replacement : Swap -CF₃ with -CN or -SO₂CF₃ to balance potency and solubility.

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole nitrogens) for DPP-IV inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。